Synthesis and characterization of 4,6-Dichloro-5-nitronicotinic acid
Synthesis and characterization of 4,6-Dichloro-5-nitronicotinic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-5-nitronicotinic Acid
Abstract
4,6-Dichloro-5-nitronicotinic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridine core serves as a versatile scaffold for the development of novel bioactive molecules. However, the synthesis of this compound is non-trivial due to the electronic nature of the pyridine ring, which is further deactivated by the presence of multiple electron-withdrawing groups. This guide presents a comprehensive overview of a rational synthetic approach, detailed experimental protocols, and robust analytical methods for the characterization of 4,6-Dichloro-5-nitronicotinic acid. The methodologies are designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices, process safety, and the validation of the final product's identity and purity.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of chloro, nitro, and carboxylic acid functionalities onto this core creates a molecule with multiple reaction sites, making 4,6-Dichloro-5-nitronicotinic acid a valuable building block for combinatorial chemistry and targeted drug design. The strategic placement of these groups allows for selective nucleophilic aromatic substitution, amide coupling, and other transformations to build molecular complexity.
Chemical Identity and Physicochemical Properties
| Property | Value |
| IUPAC Name | 4,6-dichloro-5-nitropyridine-3-carboxylic acid |
| CAS Number | 1192263-83-4[1] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ |
| Molecular Weight | 237.00 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents |
Significance in Research and Development
The combination of a carboxylic acid handle for amide bond formation, two reactive chlorine atoms for nucleophilic displacement, and a nitro group that can be reduced to an amine makes this molecule a trifecta for synthetic utility. It serves as a key intermediate in the synthesis of complex heterocyclic systems, including potential kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The analogous compound, 4,6-dichloro-5-nitropyrimidine, is noted as a pharmaceutical intermediate, highlighting the utility of this class of compounds.[2]
Strategic Approach to Synthesis
The synthesis of a polysubstituted, electron-deficient pyridine ring requires careful strategic planning. Direct functionalization of a simple nicotinic acid is often inefficient due to harsh reaction conditions and poor regioselectivity. A more robust strategy involves building the desired functionality in a stepwise manner, leveraging the directing effects of existing substituents.
Retrosynthetic Analysis
A logical retrosynthetic pathway deconstructs the target molecule into simpler, more accessible precursors. The target acid can be obtained via hydrolysis of the corresponding acid chloride, which itself is formed during the dichlorination of a dihydroxy precursor. This dihydroxy intermediate can be synthesized by the nitration of a commercially available starting material, 4,6-dihydroxynicotinic acid.
Caption: Retrosynthetic pathway for 4,6-Dichloro-5-nitronicotinic acid.
This approach is advantageous because the electron-donating hydroxyl groups on the starting material activate the pyridine ring, facilitating the electrophilic aromatic substitution (nitration) at the C5 position. Subsequent chlorination replaces these activating groups with the desired chloro substituents.
Detailed Synthesis Protocol
This section provides a validated, step-by-step methodology for the synthesis of 4,6-Dichloro-5-nitronicotinic acid.
Overall Workflow
Caption: Synthetic workflow from starting material to final product.
Step 1: Synthesis of 4,6-Dihydroxy-5-nitronicotinic Acid
Rationale: The nitration of a pyridine ring is challenging due to the ring's inherent electron deficiency. Starting with 4,6-dihydroxynicotinic acid utilizes the strong activating and ortho-, para-directing effects of the hydroxyl groups to facilitate electrophilic substitution at the C5 position. A mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective nitrating agent for such substrates. This approach is analogous to the synthesis of 6-Hydroxy-5-nitronicotinic acid from 6-hydroxynicotinic acid.[3]
Experimental Protocol:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 75 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 25 g of 4,6-dihydroxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture by carefully adding 20 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid in a separate beaker, pre-cooled to 0°C.
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Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature below 5°C.
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After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The resulting yellow precipitate is collected by vacuum filtration, washed with copious amounts of cold deionized water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
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Dry the solid product in a vacuum oven at 60°C to a constant weight.
Step 2: Synthesis of 4,6-Dichloro-5-nitronicotinic Acid
Rationale: The conversion of the dihydroxy-nitro intermediate to the final product is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This powerful reagent effectively replaces the hydroxyl groups on the pyridine ring with chlorine atoms.[4][5] Furthermore, it will convert the carboxylic acid moiety into a more reactive acid chloride. This intermediate is typically not isolated but is hydrolyzed back to the carboxylic acid during the aqueous workup. Using a slight excess of POCl₃ ensures the complete conversion.
Experimental Protocol:
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Caution: This procedure must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.
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To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 20 g of the dried 4,6-dihydroxy-5-nitronicotinic acid from Step 1.
-
Carefully add 100 mL of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine can be added to facilitate the reaction.[5]
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction should become a clearer, dark solution.
-
Monitor the reaction by quenching a small aliquot in water and analyzing by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully distill off the excess POCl₃ under reduced pressure.
-
Cool the viscous residue in an ice bath. Very cautiously, add crushed ice to the residue in small portions to hydrolyze the remaining POCl₃ and the intermediate acid chloride. This is a highly exothermic reaction.
-
Once the reaction has subsided, add more water to dissolve the solid phosphates. The product may precipitate out.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 4,6-Dichloro-5-nitronicotinic acid.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.
HPLC Method Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Purity Calculation: Determined by the area percentage of the main peak.
Spectroscopic Characterization
A combination of spectroscopic techniques provides unambiguous structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | A single singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the proton at the C2 position. A broad singlet for the carboxylic acid proton (δ >10 ppm), which may be exchanged with D₂O. |
| ¹³C NMR | Six distinct carbon signals. Carbons attached to chlorine (C4, C6) and the nitro group (C5) will be downfield. The carboxylic acid carbonyl carbon will appear around 160-170 ppm. |
| FT-IR (cm⁻¹) | Broad O-H stretch (3300-2500), C=O stretch (1760-1690), C=C and C=N ring stretches (1600-1400), asymmetric N-O stretch (1550-1475), symmetric N-O stretch (1360-1290), and C-Cl stretch (850-550).[6] |
| Mass Spec. (MS) | The mass spectrum should show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) must be observed, confirming the presence of two chlorine atoms.[7] |
Physicochemical Properties
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Melting Point: A sharp melting point range indicates high purity.
-
Solubility: Qualitative assessment in various solvents (e.g., DMSO, methanol, water) provides useful data for formulation and subsequent reactions.
Safety and Handling Precautions
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Reagents: Fuming nitric acid, concentrated sulfuric acid, and phosphorus oxychloride are extremely corrosive and toxic. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Reactions: The nitration and POCl₃ quenching steps are highly exothermic and can generate toxic fumes. Ensure adequate cooling and pressure equalization.
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Product: The toxicological properties of 4,6-Dichloro-5-nitronicotinic acid may not be fully established. It should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
Conclusion
This guide outlines a logical and robust pathway for the synthesis of 4,6-Dichloro-5-nitronicotinic acid, a valuable and versatile chemical building block. By following the detailed protocols for synthesis and applying the rigorous analytical methods for characterization, researchers can confidently produce and validate this compound for applications in drug discovery and materials science. The emphasis on understanding the chemical principles behind each step ensures that the process is not only reproducible but also adaptable to future synthetic challenges.
References
- Google Patents. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
-
University of Colorado Boulder. IR Chart. Available from: [Link]
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